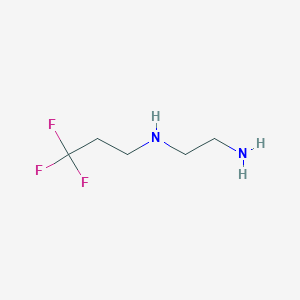

(2-Aminoethyl)(3,3,3-trifluoropropyl)amine

Description

(2-Aminoethyl)(3,3,3-trifluoropropyl)amine, also referred to as N-(3,3,3-trifluoropropyl)ethane-1,2-diamine, is a fluorinated amine compound characterized by a primary amine (-NH₂) on the ethyl group and a secondary amine (-NH-) linked to a 3,3,3-trifluoropropyl chain. This structure imparts unique physicochemical properties, such as reduced basicity due to the electron-withdrawing trifluoromethyl group and enhanced lipophilicity.

Properties

IUPAC Name |

N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F3N2/c6-5(7,8)1-3-10-4-2-9/h10H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVPGEUEJJDUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(3,3,3-trifluoropropyl)amine typically involves the reaction of 3,3,3-trifluoropropylamine with ethylene oxide or ethyleneimine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of (2-Aminoethyl)(3,3,3-trifluoropropyl)amine may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products: The major products formed from these reactions include nitroso compounds, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Aminoethyl)(3,3,3-trifluoropropyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2-aminoethyl)(3,3,3-trifluoropropyl)amine with structurally related amines, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

†From ; ‡From and ; *Calculated based on molecular formula.

Key Comparisons:

Basicity and Reactivity: The primary amine in (2-aminoethyl)(3,3,3-TFP)amine enhances nucleophilicity compared to tertiary amines like the diethyl derivative (). However, the electron-withdrawing CF₃ group reduces basicity relative to non-fluorinated analogs . Methoxy-substituted analogs () exhibit even lower basicity due to the electron-donating methoxy group, making them less reactive in acid-base reactions.

Lipophilicity and Solubility :

- The trifluoropropyl group increases hydrophobicity, favoring solubility in organic solvents. This property is leveraged in silylation reagents (e.g., dimethyl(3,3,3-TFP)silyldiethylamine in ) for GC-MS analysis of polar compounds.

- Methoxyethyl derivatives () balance lipophilicity and polarity, enhancing compatibility with aqueous-organic mixed systems.

Applications: Derivatization: Ethyl-substituted analogs () are used to modify β-blockers and β-agonists for environmental analysis, suggesting similar utility for the target compound . Pharmaceutical Intermediates: The diethyl derivative () is a candidate for antiplatelet agents (e.g., cangrelor in ), highlighting the role of fluorinated amines in drug design.

Quantum Chemical Insights:

- highlights that hybrid phosphate-amine compounds exhibit strong hydrogen-bonding networks, which could apply to the target compound’s interactions in supramolecular chemistry or crystal engineering.

Biological Activity

(2-Aminoethyl)(3,3,3-trifluoropropyl)amine is a specialized organic compound that exhibits a range of biological activities due to its unique chemical structure. This article provides an in-depth analysis of its biological activity, potential applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features an amine functional group and a trifluoropropyl group, which contribute to its distinctive properties. The presence of the amino group allows for hydrogen bonding and ionic interactions, while the trifluoropropyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that compounds with similar structures to (2-Aminoethyl)(3,3,3-trifluoropropyl)amine exhibit significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

2. Neurotransmitter Modulation

The structural characteristics of this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. It is hypothesized that the compound could modulate neurotransmitter receptors, which are crucial in neurological processes.

3. Antioxidant Activity

Compounds with amine functionalities often demonstrate antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).

The mechanism of action of (2-Aminoethyl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoropropyl group enhances binding affinity due to its lipophilic nature, while the amino group facilitates formation of hydrogen bonds and ionic interactions.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that (2-Aminoethyl)(3,3,3-trifluoropropyl)amine showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.

- Neurotransmitter Interaction : In vitro assays revealed that the compound could bind to serotonin receptors, suggesting a role in mood regulation. Binding affinity studies indicated a significant interaction with serotonin receptor subtypes.

Applications

The diverse biological activities of (2-Aminoethyl)(3,3,3-trifluoropropyl)amine suggest several potential applications:

- Pharmaceutical Development : As a lead compound for drug development targeting neurological disorders or infections.

- Agricultural Use : Potential application as a pesticide or herbicide due to its antimicrobial properties.

- Material Science : Utilized in the synthesis of novel materials with unique properties owing to its chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.